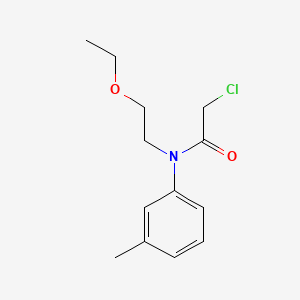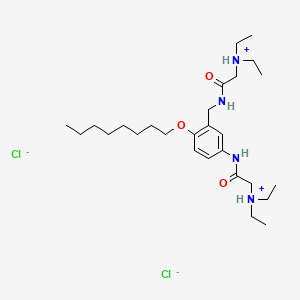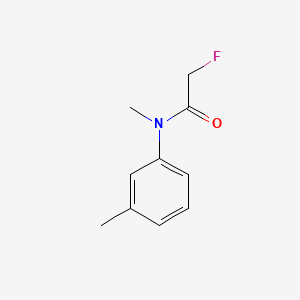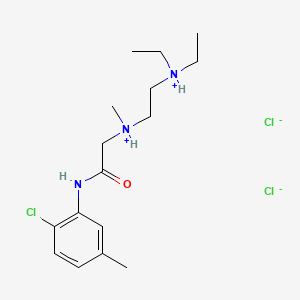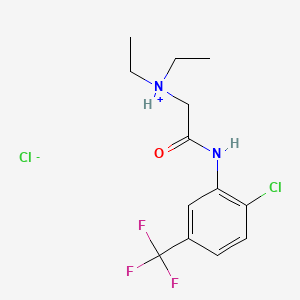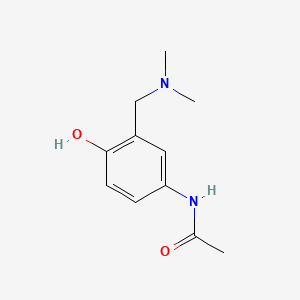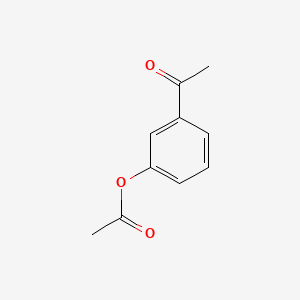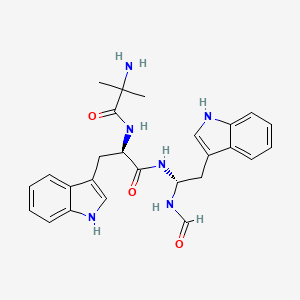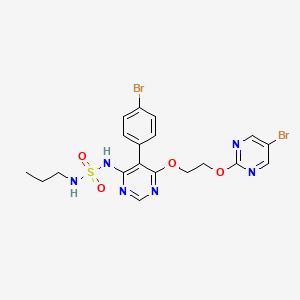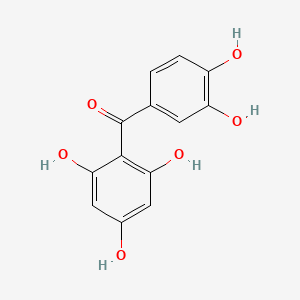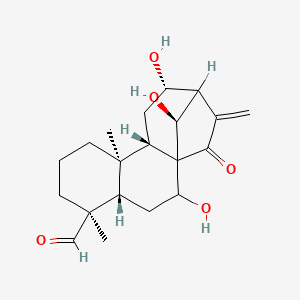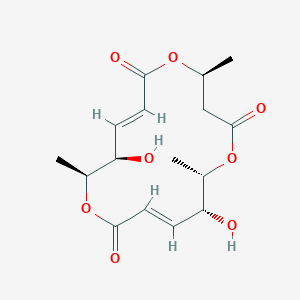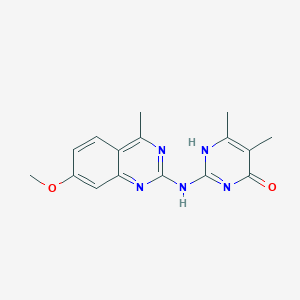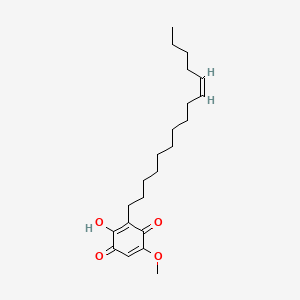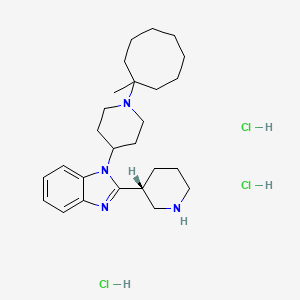
MCOPPB trihydrochloride
説明
MCOPPB Trihydrochloride is the most potent novel non-peptide NOP full agonist in vitro and an orally potent anxiolytic in the mice.
MCOPPB trihydrochloride is a potent and selective agonist of the NOP receptor.
科学的研究の応用
1. Anxiolytic Agent Development
MCOPPB trihydrochloride has been identified as a potent nonpeptide agonist of the Nociceptin/orphanin FQ peptide (NOP)-receptor, exhibiting anxiolytic-like effects in rodents. This compound shows high affinity for the human NOP receptor and has a selective profile over other members of the opioid receptor family. Notably, MCOPPB has demonstrated effectiveness as an anxiolytic agent even after repeated administration for several days, without significantly affecting locomotor activity, memory, or enhancing ethanol-induced hypnosis. This suggests its potential as a therapeutic agent for anxiety treatment with minimal central nervous system side effects (Hirao et al., 2008).
2. Neuropharmacological Studies
In psychiatric research, compounds like m-Chlorophenylpiperazine (mCPP), a related chemical structure to MCOPPB trihydrochloride, have been used extensively to assess central serotonergic function. For instance, mCPP has been applied in studies to investigate its effects on regional brain glucose utilization, providing insights into the neurobiological underpinnings of various psychiatric conditions. Such research has highlighted the differential response patterns in populations like alcoholics versus healthy controls, aiding in the understanding of serotonergic system alterations in alcoholism (Hommer et al., 1997).
3. Serotonin Syndrome Investigation
Research has also been conducted on the effects of serotonin receptor agonists/antagonists like mCPP on serotonin syndrome. Such studies are crucial in psychiatric research, providing valuable data on the risks and mechanisms of serotonin syndrome, which can inform safer use of serotonergic agents in clinical settings (Klaassen et al., 1998).
4. Environmental and Agricultural Research
Compounds structurally similar to MCOPPB trihydrochloride, like 1-methylcyclopropene (1-MCP), have significant applications in environmental and agricultural research. For instance, 1-MCP has been studied for its role in inhibiting ethylene action in various fruits, vegetables, and floriculture crops, leadingto breakthroughs in understanding the role of ethylene in plant biology. These studies have also explored the technological uses of 1-MCP, contributing to advancements in postharvest technology and agriculture (Blankenship & Dole, 2003).
5. Bioremediation Research
In the field of bioremediation, research has been conducted on genetically engineered strains of bacteria, such as Pseudomonas putida, for the degradation of toxic compounds like 1,2,3-Trichloropropane (TCP). Such studies are crucial in developing effective strategies for the remediation of environmental contaminants, thereby contributing to environmental protection and sustainability (Samin et al., 2014).
6. Toxicological Studies
MCOPPB trihydrochloride and related compounds have been the subject of toxicological studies to assess their impact on various biological systems. For instance, studies have evaluated the biochemical alterations induced by monocrotophos, an organophosphate pesticide, in fish, providing insights into the environmental impact of such chemicals on aquatic life (Agrahari et al., 2007).
特性
IUPAC Name |
1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N4.3ClH/c1-26(15-7-3-2-4-8-16-26)29-18-13-22(14-19-29)30-24-12-6-5-11-23(24)28-25(30)21-10-9-17-27-20-21;;;/h5-6,11-12,21-22,27H,2-4,7-10,13-20H2,1H3;3*1H/t21-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIPEVOPCGEULQ-RFCADEKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3C5CCCNC5.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCCCCCC1)N2CCC(CC2)N3C4=CC=CC=C4N=C3[C@@H]5CCCNC5.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 25208093 | |
CAS RN |
1108147-88-1 | |
| Record name | Mcoppb trihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1108147881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCOPPB TRIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SIO8DBP4K7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



